molecular formula C14H21N3O4 B13456101 5-(tert-Butyl) 2-methyl 3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-2,5-dicarboxylate CAS No. 2113499-37-7

5-(tert-Butyl) 2-methyl 3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-2,5-dicarboxylate

Cat. No.: B13456101
CAS No.: 2113499-37-7
M. Wt: 295.33 g/mol
InChI Key: FBURIZPPSDUOMD-UHFFFAOYSA-N
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Description

5-(tert-Butyl) 2-methyl 3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-2,5-dicarboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a tert-butyl group, a methyl group, and an imidazo[4,5-c]pyridine core, which contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl) 2-methyl 3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-2,5-dicarboxylate can be achieved through several synthetic routes. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl) 2-methyl 3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(tert-Butyl) 2-methyl 3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-2,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl) 2-methyl 3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butyl) 2-methyl 3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-2,5-dicarboxylate is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and development.

Properties

CAS No.

2113499-37-7

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

5-O-tert-butyl 2-O-methyl 3-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2,5-dicarboxylate

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(19)17-7-6-9-10(8-17)16(4)11(15-9)12(18)20-5/h6-8H2,1-5H3

InChI Key

FBURIZPPSDUOMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N(C(=N2)C(=O)OC)C

Origin of Product

United States

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